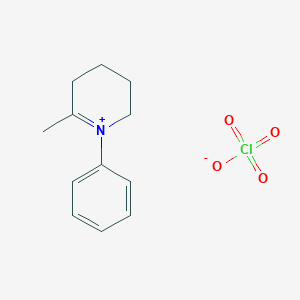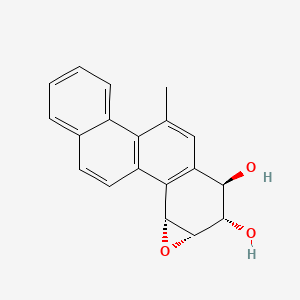
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide: is a complex organic compound with the molecular formula C19H16O3 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including hydroxyl groups and an epoxide ring. This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Methylation: Introduction of a methyl group to the chrysene molecule.
Diol Formation: Oxidation to form the diol (two hydroxyl groups).
Epoxidation: Formation of the epoxide ring through a reaction with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Sodium borohydride (NaBH4) for reduction of the epoxide ring.
Substitution Reagents: Alkyl halides for ether formation.
Major Products:
Quinones: From oxidation.
Diols: From reduction.
Ethers/Esters: From substitution reactions.
Scientific Research Applications
Chemistry: : 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions.
Biology: : The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: : Research is ongoing to explore its role in the development of cancer and its potential as a biomarker for exposure to PAHs.
Industry: : While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.
Mechanism of Action
The mechanism of action of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide involves its interaction with cellular components. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and potentially lead to carcinogenesis .
Comparison with Similar Compounds
Chrysene: The parent compound, lacking the methyl and epoxide groups.
Benzo[a]pyrene: Another PAH with similar biological activities.
7,12-Dimethylbenz[a]anthracene: A structurally related compound with known carcinogenic properties.
Uniqueness: 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for research in environmental chemistry and toxicology .
Properties
CAS No. |
111901-41-8 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
InChI Key |
LMQWCOZFQUNBGM-HCXYKTFWSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H](O3)[C@H]([C@@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
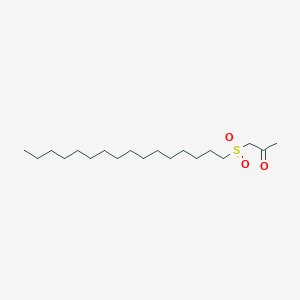
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
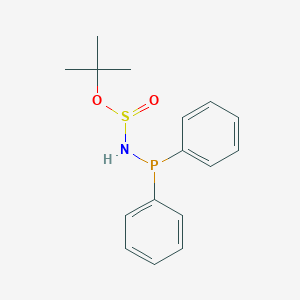
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
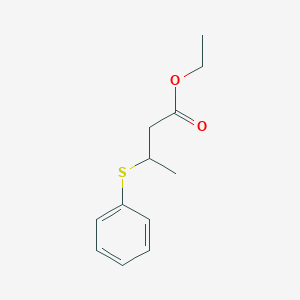
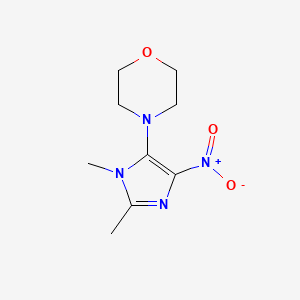
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
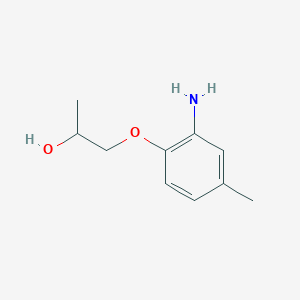

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
